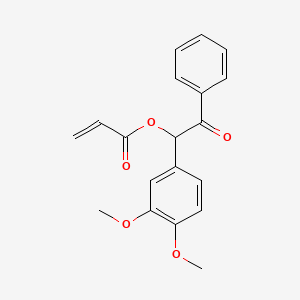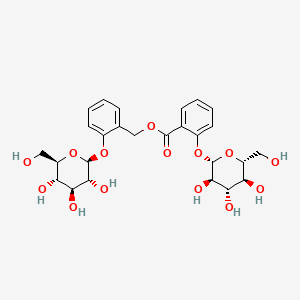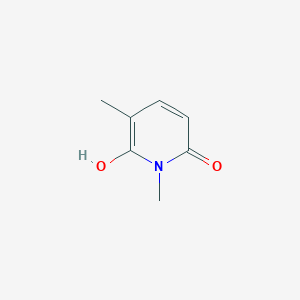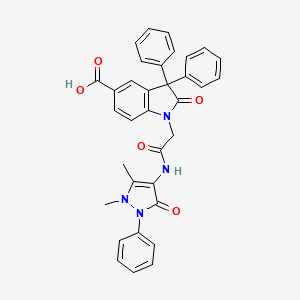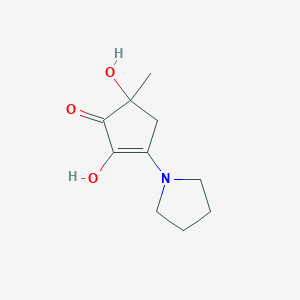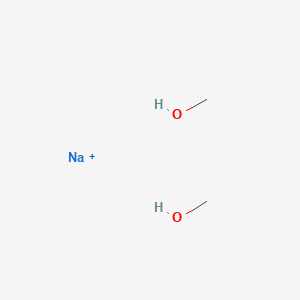
sodium;methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in organic synthesis. Sodium methanol is a white to yellowish powder that is highly reactive and soluble in methanol. It reacts with water to form sodium hydroxide and methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium methanol can be prepared by reacting sodium metal with methanol. The reaction is highly exothermic and must be carried out under controlled conditions to prevent ignition. The reaction is as follows: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] Alternatively, sodium methanol can be synthesized by reacting sodium hydroxide with anhydrous methanol in the presence of a desiccator, such as molecular sieves .
Industrial Production Methods
In industrial settings, sodium methanol is often produced using a reactive distillation process. This involves the reaction of methanol with sodium hydroxide in a distillation column, followed by the separation of the product from water and other impurities. This method is energy-efficient and allows for the continuous production of sodium methanol .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium methanol undergoes several types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium methanol can reduce carbonyl compounds to alcohols.
Substitution: It is often used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Various alkoxides and ethers.
Wissenschaftliche Forschungsanwendungen
Sodium methanol has a wide range of applications in scientific research:
Wirkmechanismus
Sodium methanol exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the deprotonation of alcohols and the formation of alkoxides, which can then undergo further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Sodium methanol can be compared with other alkoxides such as sodium ethoxide and sodium propoxide. While all these compounds share similar reactivity due to the presence of the alkoxide ion, sodium methanol is unique in its simplicity and high reactivity. It is often preferred in reactions requiring a strong base and nucleophile due to its ease of handling and solubility in methanol .
List of Similar Compounds
- Sodium ethoxide (CH₃CH₂ONa)
- Sodium propoxide (CH₃CH₂CH₂ONa)
- Potassium methoxide (CH₃OK)
Sodium methanol stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.
Eigenschaften
CAS-Nummer |
103935-65-5 |
|---|---|
Molekularformel |
C2H8NaO2+ |
Molekulargewicht |
87.07 g/mol |
IUPAC-Name |
sodium;methanol |
InChI |
InChI=1S/2CH4O.Na/c2*1-2;/h2*2H,1H3;/q;;+1 |
InChI-Schlüssel |
AFUYSZMHFYVHBS-UHFFFAOYSA-N |
Kanonische SMILES |
CO.CO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


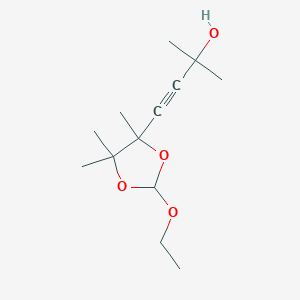
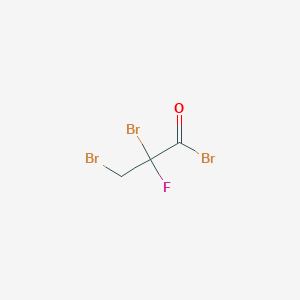
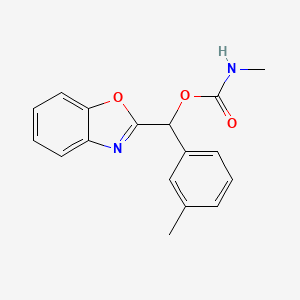
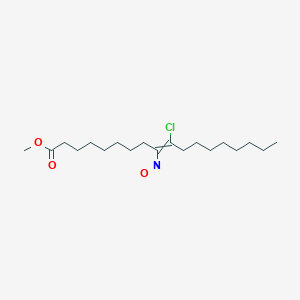
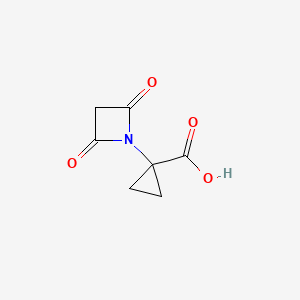
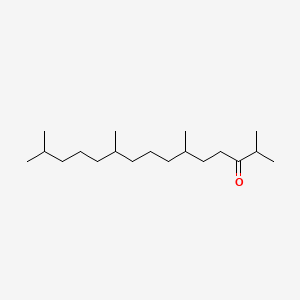
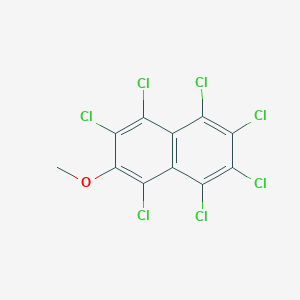
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
